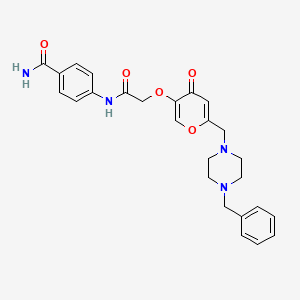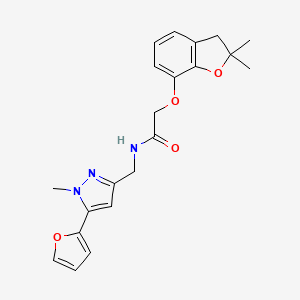
4-((2-(1H-indol-3-il)etil)amino)-8-cloro-2-oxo-1,2-dihidroquinolina-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Al acoplar ibuprofeno con triptamina mediante la formación de un enlace amida, se sintetiza la N-[2-(1H-indol-3-il)etil]-2-(4-isobutilfenil)propanamida (3). Su potencial como agente antiinflamatorio y analgésico merece ser explorado .
Propiedades Antiinflamatorias y Analgésicas
Actividades Biológicas de los Derivados de Triptamina
En resumen, la N-[2-(1H-indol-3-il)etil]-2-(4-isobutilfenil)propanamida tiene un gran potencial en la terapia antiinflamatoria, la neuroprotección y las posibles aplicaciones anticancerígenas. Se necesita más investigación para desbloquear todo su potencial en estos diversos campos . Si necesitas información más detallada o tienes preguntas adicionales, ¡no dudes en preguntar! 😊
Mecanismo De Acción
Target of Action
The compound, ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of indole . Indole derivatives are known to interact with multiple receptors and have been used in the treatment of various disorders including cancer and microbial infections . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They can interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . They can influence the function of these pathways, leading to downstream effects that can be therapeutic
Result of Action
The result of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, from which this compound is derived, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Propiedades
Número CAS |
1242867-12-4 |
|---|---|
Fórmula molecular |
C22H20ClN3O3 |
Peso molecular |
409.87 |
Nombre IUPAC |
ethyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-2-29-22(28)18-20(15-7-5-8-16(23)19(15)26-21(18)27)24-11-10-13-12-25-17-9-4-3-6-14(13)17/h3-9,12,25H,2,10-11H2,1H3,(H2,24,26,27) |
Clave InChI |
XDBNGHUVLDBCSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2480865.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)

![N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide](/img/structure/B2480880.png)
![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

